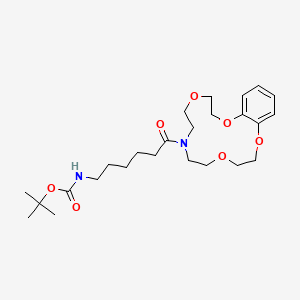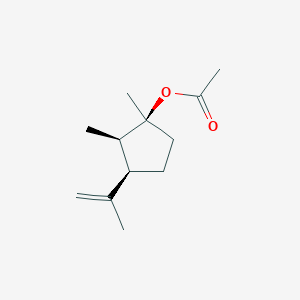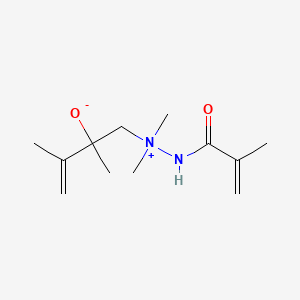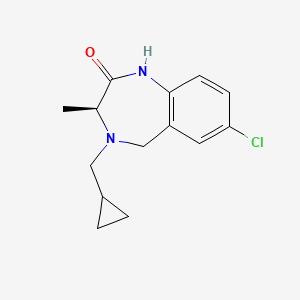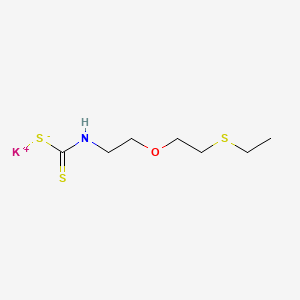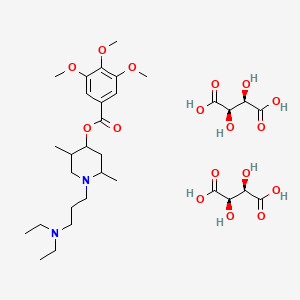
D-1-(3-(Diethylamino)propyl)-2,5-dimethyl-4-piperidinol 3,4,5-trimethoxybenzoate ditartrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
D-1-(3-(Diethylamino)propyl)-2,5-dimethyl-4-piperidinol 3,4,5-trimethoxybenzoate ditartrate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular structure, which includes a piperidinol core and a trimethoxybenzoate moiety.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of D-1-(3-(Diethylamino)propyl)-2,5-dimethyl-4-piperidinol 3,4,5-trimethoxybenzoate ditartrate typically involves multiple steps, including the preparation of intermediates and the final coupling reaction. The synthetic route may include:
Preparation of 3-(Diethylamino)propylamine: This can be achieved through the reaction of diethylamine with 3-chloropropylamine under basic conditions.
Synthesis of 2,5-Dimethyl-4-piperidinol: This intermediate can be synthesized through the hydrogenation of 2,5-dimethylpyridine.
Formation of 3,4,5-Trimethoxybenzoic Acid: This can be prepared through the methylation of gallic acid.
Coupling Reaction: The final step involves the coupling of the prepared intermediates under specific reaction conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-pressure hydrogenation, and automated synthesis platforms.
化学反应分析
Types of Reactions
D-1-(3-(Diethylamino)propyl)-2,5-dimethyl-4-piperidinol 3,4,5-trimethoxybenzoate ditartrate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the diethylamino group using alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学研究应用
D-1-(3-(Diethylamino)propyl)-2,5-dimethyl-4-piperidinol 3,4,5-trimethoxybenzoate ditartrate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
作用机制
The mechanism of action of D-1-(3-(Diethylamino)propyl)-2,5-dimethyl-4-piperidinol 3,4,5-trimethoxybenzoate ditartrate involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors, enzymes, or ion channels, leading to modulation of cellular signaling pathways. Detailed studies are required to elucidate the exact molecular targets and mechanisms involved.
相似化合物的比较
Similar Compounds
Methyl 3,4,5-trimethoxybenzoate: A related compound with similar structural features.
2,5-Dimethylpiperidine: Shares the piperidine core structure.
Diethylaminoethyl chloride: Contains the diethylamino group.
Uniqueness
D-1-(3-(Diethylamino)propyl)-2,5-dimethyl-4-piperidinol 3,4,5-trimethoxybenzoate ditartrate is unique due to its combination of functional groups and its potential for diverse applications. Its structural complexity and specific chemical properties distinguish it from other similar compounds.
属性
CAS 编号 |
51369-13-2 |
|---|---|
分子式 |
C32H52N2O17 |
分子量 |
736.8 g/mol |
IUPAC 名称 |
[1-[3-(diethylamino)propyl]-2,5-dimethylpiperidin-4-yl] 3,4,5-trimethoxybenzoate;(2R,3R)-2,3-dihydroxybutanedioic acid |
InChI |
InChI=1S/C24H40N2O5.2C4H6O6/c1-8-25(9-2)11-10-12-26-16-17(3)20(13-18(26)4)31-24(27)19-14-21(28-5)23(30-7)22(15-19)29-6;2*5-1(3(7)8)2(6)4(9)10/h14-15,17-18,20H,8-13,16H2,1-7H3;2*1-2,5-6H,(H,7,8)(H,9,10)/t;2*1-,2-/m.11/s1 |
InChI 键 |
JKAFTVCRPUOLET-WBPXWQEISA-N |
手性 SMILES |
CCN(CC)CCCN1CC(C(CC1C)OC(=O)C2=CC(=C(C(=C2)OC)OC)OC)C.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
规范 SMILES |
CCN(CC)CCCN1CC(C(CC1C)OC(=O)C2=CC(=C(C(=C2)OC)OC)OC)C.C(C(C(=O)O)O)(C(=O)O)O.C(C(C(=O)O)O)(C(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


